Desketoraloxifene Exhibits Pronounced ERα-Selective Transcriptional Activation at AP-1 Sites Distinct from Raloxifene
Desketoraloxifene demonstrates a markedly different transcriptional activation profile compared to raloxifene at AP-1 sites. In transcriptional assays, desketoraloxifene was found to be a much stronger activator at an AP-1 site with ERα than with ERβ, mimicking the profile of 4-hydroxytamoxifen more closely than that of raloxifene [1]. While the study provides qualitative comparative data, specific fold-change values are not reported in the accessible literature [1].
| Evidence Dimension | Transcriptional activation at AP-1 site |
|---|---|
| Target Compound Data | Much stronger activator with ERα than with ERβ (qualitative) |
| Comparator Or Baseline | Raloxifene: balanced ERα/ERβ activity; 4-Hydroxytamoxifen: ERα-selective activation |
| Quantified Difference | Desketoraloxifene mimics 4-hydroxytamoxifen more than raloxifene; specific fold-change values not reported |
| Conditions | Transcriptional assays in cell culture using ERα and ERβ expression constructs and an AP-1-responsive reporter |
Why This Matters
This differential ER subtype selectivity profile makes desketoraloxifene essential for studies requiring ERα-biased AP-1 transcriptional modulation, where raloxifene would produce a different signaling outcome.
- [1] Weatherman, R. V., Carroll, D. C., & Scanlan, T. S. (2001). Activity of a tamoxifen-raloxifene hybrid ligand for estrogen receptors at an AP-1 site. Bioorganic & Medicinal Chemistry Letters, 11(24), 3129–3131. https://doi.org/10.1016/S0960-894X(01)00646-1 View Source
